Methyl 2-(5-chlorothiophen-2-YL)propanoate

Description

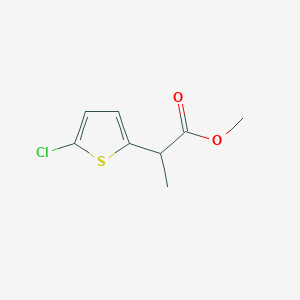

Methyl 2-(5-chlorothiophen-2-YL)propanoate is an organic compound featuring a thiophene ring substituted with a chlorine atom at the 5-position and a methyl propanoate group at the 2-position. Thiophene derivatives are widely studied due to their electronic properties, pharmaceutical relevance, and applications in materials science. The chlorine substituent enhances stability and modulates reactivity, while the ester group (methyl propanoate) influences solubility and metabolic pathways. This compound is structurally analogous to agrochemicals, pharmaceuticals, and organic semiconductors, though specific applications require further investigation .

Properties

IUPAC Name |

methyl 2-(5-chlorothiophen-2-yl)propanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9ClO2S/c1-5(8(10)11-2)6-3-4-7(9)12-6/h3-5H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNBCODXXJLSLEG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=C(S1)Cl)C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9ClO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(5-chlorothiophen-2-YL)propanoate typically involves the following steps:

Starting Materials: The synthesis begins with commercially available 5-chlorothiophene-2-carboxylic acid.

Esterification: The carboxylic acid is then esterified using methanol in the presence of a strong acid catalyst such as sulfuric acid or hydrochloric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion to the ester.

Purification: The resulting ester is purified by distillation or recrystallization to obtain this compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques such as chromatography can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(5-chlorothiophen-2-YL)propanoate can undergo various chemical reactions, including:

Substitution Reactions: The chlorine atom on the thiophene ring can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.

Oxidation Reactions: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Common Reagents and Conditions

Substitution: Nucleophiles (e.g., amines, thiols), base (e.g., sodium hydroxide), solvent (e.g., ethanol), temperature (e.g., 50-100°C).

Reduction: Reducing agent (e.g., lithium aluminum hydride), solvent (e.g., tetrahydrofuran), temperature (e.g., 0-25°C).

Oxidation: Oxidizing agent (e.g., hydrogen peroxide), solvent (e.g., acetic acid), temperature (e.g., 0-25°C).

Major Products

Substitution: Products include substituted thiophenes with various functional groups.

Reduction: Products include the corresponding alcohols.

Oxidation: Products include sulfoxides and sulfones.

Scientific Research Applications

Methyl 2-(5-chlorothiophen-2-YL)propanoate has several scientific research applications:

Pharmaceuticals: It serves as an intermediate in the synthesis of various pharmaceutical compounds, particularly those with anti-inflammatory and antimicrobial properties.

Materials Science: It is used in the development of organic electronic materials, including conductive polymers and organic semiconductors.

Chemical Biology: It is employed in the study of thiophene-based compounds and their interactions with biological systems.

Agriculture: It is investigated for its potential use in agrochemicals, including herbicides and fungicides.

Mechanism of Action

The mechanism of action of Methyl 2-(5-chlorothiophen-2-YL)propanoate depends on its specific application. In pharmaceuticals, it may act by interacting with specific molecular targets such as enzymes or receptors, thereby modulating their activity. The presence of the chlorine atom and the ester group can influence its binding affinity and selectivity towards these targets. In materials science, its electronic properties are influenced by the thiophene ring, which can participate in π-π stacking interactions and charge transport processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Prop-2-yn-1-yl (2R)-2-{4-[(5-Chloro-3-fluoropyridin-2-YL)oxy]phenoxy}propanoate

- Structural Differences :

- Aromatic Core : Replaces the thiophene ring with a pyridine ring substituted with chlorine (5-position) and fluorine (3-position). Pyridine’s electron-withdrawing nature contrasts with thiophene’s aromaticity, altering electronic properties and binding affinity in biological systems.

- Ester Group : Uses a propynyl (propargyl) ester instead of methyl, which may increase reactivity due to the triple bond’s instability.

- The propargyl ester could confer faster hydrolysis rates but lower thermal stability than the methyl ester .

Table 1: Key Structural and Functional Comparisons

| Property | Methyl 2-(5-Chlorothiophen-2-YL)propanoate | Prop-2-yn-1-yl (2R)-2-{4-[(5-Chloro-3-fluoropyridin-2-YL)oxy]phenoxy}propanoate |

|---|---|---|

| Aromatic Ring | Thiophene (S-containing) | Pyridine (N-containing) |

| Substituents | 5-Cl | 5-Cl, 3-F |

| Ester Group | Methyl | Propargyl |

| Polarity | Moderate (thiophene’s S atom) | High (pyridine’s N and F atoms) |

| Potential Reactivity | Stable under ambient conditions | Higher (propargyl group prone to oxidation/hydrolysis) |

5-Hydroxy-2-[(2-Methylpropan-2-YL)oxycarbonylamino]pentanoic Acid

- Structural Differences: Backbone: A pentanoic acid chain with a hydroxy group and carbamate substituent, contrasting with the thiophene-propanoate system. Functional Groups: Contains a carbamate (urethane) linkage and a tertiary-butyl ester, which are bulkier than the methyl ester in the target compound.

- Functional Implications :

Fluorinated Acrylate Esters (e.g., Tridecafluorohexyl Sulfonyl Derivatives)

- Structural Differences: Fluorinated Chains: Long perfluoroalkyl chains attached to acrylate esters, unlike the chlorothiophene-propanoate structure. Sulfonyl Groups: Introduce strong electron-withdrawing effects, contrasting with the electron-rich thiophene.

- Functional Implications :

Research Findings and Limitations

- Synthesis and Stability: this compound’s synthesis likely follows esterification of 5-chlorothiophene-2-propanoic acid, analogous to methods for pyridine-based esters . Stability studies are lacking in the provided evidence.

- Toxicological Data: No thorough toxicological investigations are documented for the compound or its analogs in the referenced materials .

- Applications : Thiophene derivatives are prevalent in optoelectronics and drug discovery, but specific data on this compound’s utility are absent in the evidence .

Biological Activity

Methyl 2-(5-chlorothiophen-2-yl)propanoate is a compound of significant interest in medicinal chemistry, particularly for its potential biological activities. This article reviews the biological activity of this compound, encompassing its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by its unique thiophene ring structure, which is known to enhance biological activity through various mechanisms. The presence of the chlorine atom at the 5-position of the thiophene ring contributes to its pharmacological profile by potentially increasing lipophilicity and altering receptor binding affinity.

Biological Activity Overview

The biological activities associated with this compound include:

- Antimicrobial Activity : Studies have shown that compounds containing thiophene rings exhibit antimicrobial properties. The chlorinated derivatives often demonstrate enhanced activity against various bacterial strains.

- Anticancer Properties : Research indicates that this compound may inhibit cancer cell proliferation. For instance, it has been evaluated for its effects on specific cancer cell lines, showing promising results in reducing cell viability.

- Inhibition of Enzymatic Activity : The compound has been studied for its potential to inhibit specific enzymes related to disease pathways, such as thrombin inhibitors, which are crucial in coagulation processes.

The mechanisms through which this compound exerts its biological effects are still being elucidated. Key proposed mechanisms include:

- Receptor Binding : The compound may interact with various receptors involved in signaling pathways, leading to altered cellular responses.

- Enzyme Inhibition : By inhibiting enzymes like thrombin, the compound can disrupt normal physiological processes, which may be beneficial in treating thrombosis-related conditions.

- Induction of Apoptosis : In cancer cells, this compound may trigger apoptotic pathways, leading to programmed cell death.

Study on Anticancer Activity

A study published in a peer-reviewed journal evaluated the anticancer effects of this compound on human cancer cell lines. The results indicated a dose-dependent reduction in cell viability, with significant effects observed at concentrations above 10 µM. The study concluded that the compound could be a lead candidate for further development as an anticancer agent.

| Concentration (µM) | Cell Viability (%) |

|---|---|

| 0 | 100 |

| 10 | 75 |

| 25 | 50 |

| 50 | 30 |

Antimicrobial Study

Another investigation focused on the antimicrobial properties of this compound against various bacterial strains. The compound showed effective inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 15 to 30 µg/mL.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 30 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.